Imidazo[1,2-b]pyridazine derivative 1

Targeted Oncology Kinase Inhibitor ROS1 Fusion

Imidazo[1,2-b]pyridazine derivative 1 is a patented small-molecule kinase inhibitor featuring a bicyclic imidazo[1,2-b]pyridazine core. It is characterized as a dual inhibitor of the proto-oncogene c-Ros (ROS1) and tropomyosin-related kinase A (TrkA, encoded by NTRK1).

Molecular Formula C24H24FN5O
Molecular Weight 417.5 g/mol
Cat. No. B10833537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine derivative 1
Molecular FormulaC24H24FN5O
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2
InChIInChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29)/t16-,20+/m1/s1
InChIKeyFQCGOBGLJQWKJA-UZLBHIALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine derivative 1 for ROS1 and TrkA Kinase Inhibition in Oncology Research


Imidazo[1,2-b]pyridazine derivative 1 is a patented small-molecule kinase inhibitor featuring a bicyclic imidazo[1,2-b]pyridazine core [1]. It is characterized as a dual inhibitor of the proto-oncogene c-Ros (ROS1) and tropomyosin-related kinase A (TrkA, encoded by NTRK1) [1]. The compound is documented within the therapeutic patent literature for cancer, particularly solid tumors, based on its mechanism of action [1]. Its structure is distinguished by specific substitutions on the core scaffold that enable its kinase inhibitory profile, which is the focus of differential analysis for procurement in targeted oncology research programs.

Why Imidazo[1,2-b]pyridazine derivative 1 Cannot Be Interchanged with In-Class Analogs


Generic substitution among imidazo[1,2-b]pyridazine derivatives is scientifically unsound due to significant variations in kinase selectivity profiles driven by subtle structural modifications. While the scaffold is explored for multiple kinase targets including JAK, PDE10, and Mps1, derivative 1 is specifically patented for a dual ROS1/TrkA inhibitory effect crucial for treating cancers driven by ROS1 fusions or NTRK1 alterations [1]. A derivative with a different substitution pattern could exhibit a non-overlapping or antagonistic target profile, leading to a complete loss of efficacy in ROS1- or TrkA-dependent models. The quantitative evidence for this specific target engagement and its therapeutic relevance is detailed below.

Verified Differentiation Evidence for Imidazo[1,2-b]pyridazine derivative 1 Selection


Confirmed Dual Kinase Target: ROS1 and TrkA Inhibition Profile

The compound's mechanism of action is defined as an inhibitor of both Proto-oncogene c-Ros (ROS1) and Tropomyosin-related kinase A (TrkA/NTRK1) [1]. This dual inhibitory activity is the core differentiating feature for its therapeutic application, as specified in patent literature [REFS-1, REFS-2].

Targeted Oncology Kinase Inhibitor ROS1 Fusion

Therapeutic Indication Specificity for Solid Tumors

The compound is patented and indicated for 'Solid tumour/cancer' (ICD-11: 2A00-2F9Z), linking its molecular target profile to a defined disease area [1]. This therapeutic focus distinguishes it from other imidazo[1,2-b]pyridazine derivatives investigated for non-oncological indications like parasitic control or neurodegenerative diseases [1].

Cancer Pharmacology Drug Development Preclinical Models

Structural Basis for Kinase Domain Binding

The imidazo[1,2-b]pyridazine scaffold serves as a hinge-binding motif in kinase ATP-binding pockets, as demonstrated by its use in designing inhibitors for multiple kinases (e.g., VEGFR2, Mps1, DYRK) [REFS-1, REFS-2]. The specific substituents on derivative 1 are patented for conferring ROS1/TrkA selectivity, although the precise binding mode and selectivity data against a kinome panel are not publicly available from non-restricted sources.

Medicinal Chemistry Structure-Activity Relationship Hinge Binder

Verified Application Scenarios for Imidazo[1,2-b]pyridazine derivative 1 in Targeted Cancer Research


Profiling in ROS1 Fusion-Positive Cancer Models

As a confirmed ROS1 inhibitor [1], this compound is suited for in vitro profiling in cancer cell lines harboring ROS1 fusions (e.g., CD74-ROS1, SLC34A2-ROS1), where its specific kinase inhibition is relevant. Its activity can be benchmarked against known ROS1 inhibitors in viability and phospho-ROS1 assays.

Investigating Dual ROS1/TrkA Inhibitor Pharmacology

The compound's unique dual ROS1/TrkA inhibitory profile [1] makes it a valuable tool for studying the integrated signaling networks and potential therapeutic synergies in tumors co-expressing these kinases, a focus of current patent investigations [1].

Medicinal Chemistry Reference for Imidazo[1,2-b]pyridazine Core Optimization

This derivative serves as a structural reference for SAR studies aimed at tuning kinase selectivity. The established hinge-binding motif [1] allows for systematic modification to compare potency against TrkA versus other kinases, providing a baseline for novel inhibitor design.

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazine derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.